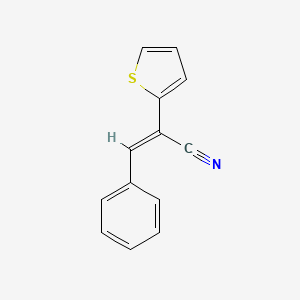

(E)-3-phenyl-2-thiophen-2-ylprop-2-enenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-2-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c14-10-12(13-7-4-8-15-13)9-11-5-2-1-3-6-11/h1-9H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNANLFNRBNAHAA-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Precursors for E 3 Phenyl 2 Thiophen 2 Ylprop 2 Enenitrile

Key Disconnections of the α,β-Unsaturated Nitrile Moiety

The α,β-unsaturated nitrile system is a key functional group and a prime candidate for retrosynthetic disconnection. The most logical disconnection is at the carbon-carbon double bond, which is commonly formed through olefination or condensation reactions.

A primary retrosynthetic disconnection of the C=C double bond points to two well-established synthetic strategies: the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation.

Horner-Wadsworth-Emmons (HWE) Approach: The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.org This method is particularly effective for producing α,β-unsaturated nitriles with high stereoselectivity, predominantly yielding the (E)-isomer. wikipedia.orgresearchgate.net

Disconnection: Breaking the C=C bond leads to two synthons: a nucleophilic carbanion derived from 2-thiophen-2-ylacetonitrile and an electrophilic benzaldehyde (B42025).

Synthetic Equivalents: The corresponding real-world reagents are diethyl (cyanomethyl)phosphonate (or a similar phosphonate (B1237965) ester) derived from 2-thiophen-2-ylacetonitrile and benzaldehyde. The reaction is typically carried out in the presence of a base to deprotonate the phosphonate. wikipedia.org

Knoevenagel Condensation Approach: This classic method involves the condensation of an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) with an aldehyde or ketone. mdpi.comresearchgate.net

Disconnection: Similar to the HWE approach, this disconnection breaks the C=C bond, leading to an active methylene component and a carbonyl component.

Synthetic Equivalents: The strategic precursors are 2-thiophen-2-ylacetonitrile, where the thiophene (B33073) ring and the nitrile group activate the methylene protons, and benzaldehyde. evitachem.com The reaction is typically catalyzed by a weak base, such as piperidine. researchgate.netevitachem.com

These two approaches represent the most direct and high-yielding pathways to the α,β-unsaturated nitrile core of the target molecule.

Strategic Approaches to the Thiophene-2-yl and Phenyl Moieties

Following the primary disconnections, the retrosynthetic analysis extends to the key building blocks: the phenyl precursor (benzaldehyde) and the thiophene precursor (2-thiophen-2-ylacetonitrile).

Thiophene-2-yl Moiety Precursors: The key precursor identified is 2-thiophen-2-ylacetonitrile. While commercially available, it can also be synthesized from simpler starting materials. A common laboratory preparation involves a two-step process starting from thiophene. google.com

Chloromethylation: Thiophene reacts with paraformaldehyde and concentrated hydrochloric acid to yield 2-chloromethylthiophene. google.com

Cyanation: The resulting 2-chloromethylthiophene is then treated with a cyanide salt, such as sodium cyanide, to produce 2-thiophen-2-ylacetonitrile. google.comgoogle.com This method is analogous to the synthesis of phenylacetonitrile (B145931) from benzyl (B1604629) chloride. nih.gov Another approach involves the palladium-catalyzed decarboxylation coupling of 2-bromothiophene (B119243) with a cyanoacetate. google.com

Phenyl Moiety Precursors: The phenyl precursor, benzaldehyde, is a widely available industrial chemical. It is most commonly produced via the gas-phase oxidation of toluene (B28343). ncert.nic.ingoogle.com For laboratory synthesis, various methods exist, including the Etard reaction, which uses chromyl chloride to oxidize toluene to a chromium complex that hydrolyzes to benzaldehyde. ncert.nic.in Other methods include the electrophilic formylation of benzene (B151609), such as the Gattermann-Koch reaction, which uses carbon monoxide and HCl in the presence of a catalyst. youtube.com

Identification of Potential Building Blocks and Starting Materials

Based on the retrosynthetic analysis, the most direct synthetic route involves the condensation of two primary building blocks. The selection of starting materials depends on commercial availability and the desired scale of the synthesis.

The most strategically sound and convergent synthesis would involve the Knoevenagel condensation or Horner-Wadsworth-Emmons olefination between benzaldehyde and 2-thiophen-2-ylacetonitrile. These compounds are considered the primary building blocks for the construction of (E)-3-phenyl-2-thiophen-2-ylprop-2-enenitrile.

The following table summarizes the key building blocks and starting materials identified through this analysis.

| Role in Synthesis | Compound Name | Chemical Structure | Common Synthetic Origin |

| Primary Building Block | Benzaldehyde | C₆H₅CHO | Oxidation of Toluene ncert.nic.ingoogle.com |

| Primary Building Block | 2-Thiophen-2-ylacetonitrile | C₄H₃SCH₂CN | Cyanation of 2-chloromethylthiophene google.com |

| Fundamental Starting Material | Toluene | C₆H₅CH₃ | Fractional distillation of petroleum |

| Fundamental Starting Material | Thiophene | C₄H₄S | Occurs in coal tar; synthesized from n-butane and sulfur derpharmachemica.com |

| Reagent | Sodium Cyanide | NaCN | Industrial chemical |

| Reagent | Paraformaldehyde | (CH₂O)n | Polymer of formaldehyde |

This systematic breakdown allows for a logical and efficient plan for the synthesis of this compound from simple and accessible precursors.

Advanced Synthetic Methodologies for E 3 Phenyl 2 Thiophen 2 Ylprop 2 Enenitrile and Analogues

Catalytic Cyanation Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-cyanide (C-CN) bonds, offering a direct and reliable way to introduce the nitrile functionality onto vinyl and aryl scaffolds. researchgate.net Palladium, nickel, and copper catalysts each exhibit unique advantages in these transformations.

Palladium catalysis is a premier method for the cyanation of aryl and vinyl halides. nih.govorganic-chemistry.org These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition to the organohalide. Subsequent transmetalation with a cyanide source and reductive elimination yields the desired nitrile product. nih.gov Zinc cyanide (Zn(CN)₂) is a widely used cyanide source due to its lower toxicity compared to alkali metal cyanides and its good performance in these reactions. nih.govresearchgate.netnih.gov

The effectiveness of palladium-catalyzed cyanation is often dependent on the choice of ligands, which stabilize the palladium center and facilitate the catalytic cycle. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are common. researchgate.net The development of palladacycle precatalysts has enabled these reactions to proceed under mild, low-temperature conditions (room temperature to 40 °C), even in aqueous media, broadening the substrate scope to include complex (hetero)aryl halides and triflates. nih.gov Acetone (B3395972) cyanohydrin has also been utilized as an effective cyanide source for the palladium-catalyzed synthesis of structurally diverse alkenyl nitriles from alkenyl halides. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cyanation Conditions

| Catalyst System | Cyanide Source | Substrate | Conditions | Yield | Reference |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | Aryl Chlorides | DMF, Zn (reductant) | Good | researchgate.net |

| Palladacycle Precatalyst | Zn(CN)₂ | (Hetero)aryl Halides | THF/H₂O (1:5), rt - 40 °C | High | nih.gov |

| Pd Catalyst | Acetone Cyanohydrin | Alkenyl Halides | Not specified | Good | organic-chemistry.org |

| Pd(PPh₃)₄ | Trimethylsilyl cyanide | Propargylic Carbonates | THF, reflux | High | organic-chemistry.org |

Nickel catalysis has surfaced as a powerful and cost-effective alternative to palladium for cyanation reactions. mdpi.com Nickel catalysts can effectively convert a wide array of aryl and vinyl (pseudo)halides, such as chlorides and triflates, into the corresponding nitriles. researchgate.netgoogle.com These methods often exhibit high functional group tolerance and can operate under mild conditions. organic-chemistry.org

A significant advancement in this area is the use of less toxic, organic nitriles like butyronitrile (B89842) as the cyanide source, which operates through a dual catalytic cycle involving retro-hydrocyanation and cross-coupling. researchgate.net This approach provides a strategically safer route to aryl and vinyl cyanides. google.com Additionally, nickel-catalyzed hydrocyanation of terminal alkynes using Zn(CN)₂ in the presence of water offers a general and regioselective pathway to functionalized vinyl nitriles, avoiding the use of highly hazardous HCN gas. organic-chemistry.org The combination of photoredox and nickel dual catalysis has further enabled the cyanation of aryl and alkenyl halides at room temperature under benign conditions. chinesechemsoc.org

Table 2: Overview of Nickel-Catalyzed Cyanation Methods

| Catalyst System | Cyanide Source | Substrate | Key Features | Reference |

| Ni(cod)₂ / Xantphos | Butyronitrile | Aryl/Vinyl Triflates | Employs benign organic nitrile; avoids toxic cyanide salts. | researchgate.netgoogle.com |

| Ni Catalyst | Zn(CN)₂ / H₂O | Terminal Alkynes | Regioselective; avoids HCN gas; mild conditions. | organic-chemistry.org |

| Photoredox/Nickel Dual Catalyst | Metal-waste-free source | Aryl/Alkenyl Halides | Room temperature; benign conditions. | chinesechemsoc.org |

| NiCl₂ / XantPhos | Zn(CN)₂ / PMHS | Aryl Chlorides | Air-tolerant; uses environmentally friendly reductant. | mdpi.com |

Copper-mediated or -catalyzed cyanation reactions represent another important strategy, often providing complementary reactivity to palladium and nickel systems. researchgate.net An innovative approach involves using nitromethane (B149229) as a cyanide source for the cyanation of aryl iodides, facilitated by a copper catalyst. nih.gov This method expands the toolkit of available cyanide precursors. In other copper-catalyzed systems, thiocyanate (B1210189) has been employed as a low-toxicity cyanide source for converting N-tosylhydrazones into α-aryl nitriles. organic-chemistry.org Copper has also been used in the aza-Henry reaction of nitriles with nitromethane to synthesize β-aminonitroalkenes. nih.gov

Microwave-Assisted and Flash Heating Methodologies

The application of non-conventional energy sources like microwave irradiation and flash heating has dramatically accelerated the synthesis of vinyl nitriles and thiophene (B33073) derivatives. nih.govorganic-chemistry.org Microwave-assisted organic synthesis (MAOS) utilizes the dielectric properties of molecules to achieve rapid and uniform heating, which can lead to significantly reduced reaction times, increased yields, and improved selectivity compared to conventional heating methods. frontiersin.orgnih.gov

Palladium-catalyzed cyanation of aryl and vinyl bromides has been successfully performed under microwave irradiation, affording nitriles in very high yields in a matter of minutes. nih.govorganic-chemistry.org This rapid synthesis is also amenable to one-pot procedures, for instance, converting aryl halides directly into aryl tetrazoles. organic-chemistry.org Similarly, microwave-assisted Suzuki couplings have been developed for the solvent-free synthesis of thiophene oligomers, showcasing the technology's potential for creating more complex thiophene-containing structures efficiently and in an environmentally friendly manner. researchgate.net Flash heating has also been effectively used for the subsequent conversion of the synthesized nitriles into other heterocyclic structures. nih.govresearchgate.net

One-Pot and Cascade Reactions for Vinyl Nitrile Formation

One-pot syntheses and cascade reactions offer significant advantages in terms of operational simplicity, reduced waste, and increased efficiency by minimizing intermediate purification steps. acs.org Various one-pot procedures have been developed for the direct conversion of aldehydes or alcohols into nitriles. acs.orgresearchgate.net Chemo-enzymatic cascade reactions, for example, can transform aldehydes into nitriles under mild conditions, presenting a green alternative to traditional methods that often require harsh reagents. researchgate.net

For vinyl nitrile synthesis specifically, a one-pot procedure for the Z-stereoselective formation of β-monosubstituted acrylonitriles involves the olefination of aldehydes with an in situ generated carbanion species. organic-chemistry.org Cascade reactions that form multiple bonds in a single sequence are particularly elegant for constructing complex molecules. researchgate.net For instance, a controlled cross-cyclotrimerization of different nitriles can be achieved in one pot to produce substituted 1,3,5-triazines. nih.gov

Multi-Component and Condensation Strategies for Thiophene-Substituted Nitriles

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for building molecular complexity. tandfonline.comnih.gov For the synthesis of thiophene derivatives, the Gewald reaction is a classic and versatile MCR. It typically involves the condensation of a carbonyl compound, an active methylene (B1212753) compound (like a nitrile), and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes. tandfonline.comresearchgate.net

Condensation reactions are fundamental to the synthesis of the (E)-3-phenyl-2-thiophen-2-ylprop-2-enenitrile core structure. The Hinsberg synthesis, an application of the Stobbe condensation, allows for the formation of thiophene rings from a 1,2-dicarbonyl compound and a thiodiester. youtube.com More directly, base-catalyzed condensation of nitriles can be controlled by temperature to produce various products, including β-enaminonitriles. nih.govrsc.org For example, the reaction between a deprotonated aliphatic nitrile (acting as an electron donor) and an aromatic nitrile like 2-thiophenecarbonitrile (B31525) (acting as an electron acceptor) can yield the corresponding enaminonitrile. rsc.org

Stereoselective Synthesis of (E)-Alkenyl Nitriles

Achieving stereocontrol to preferentially form the (E)-isomer is a critical challenge in the synthesis of disubstituted and trisubstituted alkenyl nitriles. nih.gov Various modern catalytic methods have been developed to provide high (E)-selectivity, moving beyond classical approaches like the Knoevenagel or Wittig-type reactions which can sometimes result in mixtures of isomers. researchgate.netresearchgate.net

Catalytic cross-metathesis has emerged as a powerful tool for generating (E)-alkenyl nitriles with high stereoselectivity. Molybdenum-based monoaryloxide pyrrolide (MAP) or chloride (MAC) complexes are effective catalysts for these transformations. For instance, reactions of α-branched alkenes can be optimized by selecting the appropriate catalyst; a molybdenum complex with a smaller aryloxide ligand was found to be more efficient for generating sterically hindered products, yielding (E)-alkenyl nitriles in good yields and high E:Z ratios. nih.gov

Another strategy involves the olefination of aldehydes. A nickel(II) complex featuring a catecholaldimine ligand has demonstrated excellent catalytic activity for the one-pot oxidative olefination of aromatic and heterocyclic alcohols, converting them into trans-cinnamonitriles. organic-chemistry.org Similarly, transition-metal complexes of cobalt and manganese have been used to catalyze the α-olefination of nitriles with primary alcohols, providing selective and efficient routes to vinyl nitriles. organic-chemistry.org These methods are atom-efficient and environmentally benign, often producing only water and hydrogen gas as byproducts. organic-chemistry.org

The table below summarizes selected stereoselective methods for the synthesis of (E)-alkenyl nitriles, highlighting the diversity of catalysts and substrates.

| Method | Catalyst/Reagent | Substrates | Key Features | Yield/Selectivity |

| Catalytic Cross-Metathesis | Molybdenum-based MAP or MAC complexes | Alkenes and acrylonitrile (B1666552) | Broad scope, high stereoselectivity for (E)-isomers. nih.gov | 60-75% yield, 93:7 to 97:3 E:Z ratio. nih.gov |

| Oxidative Olefination | Nickel(II) catecholaldimine complex/KOH | Aromatic and heterocyclic alcohols, acetonitrile (B52724) | One-pot conversion of alcohols to trans-cinnamonitriles. organic-chemistry.org | Moderate to good yields. researchgate.net |

| Dehydrogenative Coupling | Manganese or Cobalt pincer complexes | Primary alcohols and nitriles | Environmentally benign, produces H₂ and H₂O as byproducts. organic-chemistry.org | Efficient conversion to vinyl nitriles. organic-chemistry.org |

| Knoevenagel Condensation | Nonionic superbases (e.g., phosphazene P₄-t-Bu) | Aldehydes and activated nitriles (e.g., phenylacetonitrile) | High yields under mild conditions, avoids Cannizzaro side reactions. acs.org | Near-quantitative yields (e.g., 98% for 2,3-diphenylpropenenitrile). acs.org |

Solid-Phase Synthesis Techniques for Related Structures

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries, including simplified purification and the potential for automation. tandfonline.comnih.gov This methodology has been successfully applied to the synthesis of (E)-3-substituted acrylonitriles, which are structurally related to this compound.

A notable approach utilizes a polystyrene-supported α-selenoacetonitrile reagent. tandfonline.com The synthesis involves the following key steps:

Preparation of the polymer-supported α-selenoacetonitrile resin from polystyrene-bound selenium bromide.

Deprotonation of the resin-bound α-selenoacetonitrile using a base like lithium diisopropylamide (LDA) to form a selenium-stabilized carbanion.

Reaction of the carbanion with an aldehyde to form a β-hydroxyselenide intermediate.

Oxidative elimination of the selenide (B1212193) group to generate the carbon-carbon double bond, followed by cleavage from the resin to release the final (E)-3-substituted acrylonitrile product.

This solid-phase method is advantageous due to its straightforward operation, the stability of the polymer-bound reagent, and the high purity of the resulting products. tandfonline.com The choice of solid support can be crucial; hydrophilic supports like polyethylene (B3416737) glycol (PEG)-based resins have been used to reduce the non-specific adsorption of products and facilitate purification. nih.govnih.gov The selection of an appropriate linker, which connects the initial substrate to the resin, is also critical as it dictates the conditions required for the final cleavage of the product from the support. crsubscription.comlsu.edu

The table below illustrates the synthesis of various (E)-3-substituted acrylonitriles using the described solid-phase methodology. tandfonline.com

| Aldehyde Substrate | Product | Overall Yield (%) |

| Benzaldehyde (B42025) | (E)-3-Phenylacrylonitrile | 85 |

| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)acrylonitrile | 82 |

| 4-Methoxybenzaldehyde | (E)-3-(4-Methoxyphenyl)acrylonitrile | 86 |

| 2-Thiophenecarboxaldehyde | (E)-3-(2-Thienyl)acrylonitrile | 80 |

| 2-Furaldehyde | (E)-3-(2-Furyl)acrylonitrile | 78 |

Data sourced from a study on the solid-phase synthesis of (E)-3-substituted acrylonitriles. tandfonline.com

High-Throughput and Parallel Synthesis Methodologies

High-throughput and parallel synthesis strategies are essential for rapidly generating large libraries of compounds for drug discovery and materials science. tandfonline.com The solid-phase techniques described for (E)-3-substituted acrylonitriles are inherently well-suited for these approaches. tandfonline.comcrsubscription.com By physically separating the polymer supports, for instance in different wells of a microtiter plate or in separate "teabags," a multitude of distinct analogues can be synthesized simultaneously in a parallel fashion. crsubscription.com

The workflow for a parallel synthesis of an acrylonitrile library using the solid-phase method would involve distributing the common resin-bound α-selenoacetonitrile into multiple reaction vessels. tandfonline.com A diverse array of aldehydes, such as substituted benzaldehydes, heteroaromatic aldehydes (like various thiophenecarboxaldehydes), and aliphatic aldehydes, would then be added to individual vessels. Following the reaction sequence of condensation, oxidation, and cleavage, a library of distinct (E)-alkenyl nitriles can be generated efficiently.

The key advantages of applying SPOS to high-throughput synthesis include:

Simplified Workup: Excess reagents and soluble byproducts are removed by simple filtration and washing of the resin, eliminating the need for traditional purification methods like column chromatography at intermediate stages. lsu.edu

Automation: The repetitive nature of the wash and reaction steps in SPOS is readily amenable to automation using robotic systems, further increasing throughput. crsubscription.com

Combinatorial Potential: SPOS provides a practical platform for combinatorial chemistry, allowing for the systematic variation of substituents to explore the chemical space around a core scaffold like 3-phenyl-2-thiophen-2-ylprop-2-enenitrile. tandfonline.com

These methodologies enable the rapid preparation of numerous analogues, facilitating the exploration of structure-activity relationships (SAR) for applications in medicinal chemistry and materials science. thieme-connect.desciforum.net

Chemical Reactivity and Synthetic Transformations of E 3 Phenyl 2 Thiophen 2 Ylprop 2 Enenitrile

Reactions of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is a hub of reactivity, participating in cycloadditions, hydrolytic conversions, reductions, and nucleophilic additions.

The nitrile group in (E)-3-phenyl-2-thiophen-2-ylprop-2-enenitrile can undergo [3+2] cycloaddition reactions, most notably with azides to form tetrazole rings. nih.gov This transformation is a well-established method for synthesizing 5-substituted 1H-tetrazoles. organic-chemistry.org The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc(II) salts or under acidic conditions with ammonium (B1175870) chloride. organic-chemistry.orgyoutube.com The use of zinc salts in water is a common, effective, and safer method for this synthesis. organic-chemistry.org

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism where the azide ion adds across the carbon-nitrogen triple bond. nih.govyoutube.com The resulting product is 5-((E)-1-phenyl-2-(thiophen-2-yl)vinyl)-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids due to their similar pKa values and planar structure, making this transformation significant in medicinal chemistry. youtube.com

Table 1: Conditions for Tetrazole Formation from Nitriles

| Reagents | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | Water | Heating | organic-chemistry.orgrsc.org |

| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | DMF | Heating | youtube.com |

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield carboxylic acid derivatives. lumenlearning.comlibretexts.org The hydrolysis typically proceeds in two stages: the nitrile is first converted to an amide, which can then be further hydrolyzed to a carboxylic acid. stackexchange.com

Controlled hydrolysis, often under mildly acidic or basic conditions (e.g., using a TFA-H₂SO₄ mixture or an alkaline solution of hydrogen peroxide), can isolate the intermediate, (E)-3-phenyl-2-thiophen-2-ylacrylamide. stackexchange.comlibretexts.org

More vigorous conditions, such as heating under reflux with a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH), will lead to the complete hydrolysis of the nitrile to (E)-3-phenyl-2-thiophen-2-ylpropenoic acid. libretexts.org If basic hydrolysis is performed, the initial product is the carboxylate salt, which requires subsequent acidification to yield the free carboxylic acid. libretexts.org The resulting carboxylic acid can then be converted to its corresponding ester through standard esterification procedures, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

Table 2: Hydrolysis of Nitriles to Carboxylic Acid Derivatives

| Product | Reagents | Conditions | Reference |

|---|---|---|---|

| Amide | H₂O, H⁺ or OH⁻ | Controlled, mild conditions | stackexchange.com |

| Carboxylic Acid | H₂O, H⁺ (e.g., aq. HCl) | Heat under reflux | libretexts.org |

The nitrile group of this compound is readily reducible to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Complete reduction to a primary amine, (E)-3-phenyl-2-thiophen-2-ylprop-2-en-1-amine, can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction involves two successive nucleophilic additions of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting amine. libretexts.org

Partial reduction to the corresponding aldehyde, (E)-3-phenyl-2-thiophen-2-ylpropenal, requires a milder reducing agent that can stop the reaction at the intermediate imine stage. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. chemistrysteps.comlibretexts.org The reaction is typically carried out at low temperatures, and the intermediate imine is hydrolyzed to the aldehyde during the aqueous workup. libretexts.org Another classical method for this conversion is the Stephen reaction, which uses stannous chloride and hydrochloric acid to form an iminium salt that is then hydrolyzed. ncert.nic.in

Table 3: Reduction of the Nitrile Group

| Product | Reagent | Key Intermediate | Reference |

|---|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Diamidoaluminate complex | chemistrysteps.comlibretexts.org |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Imine anion complex | chemistrysteps.comlibretexts.org |

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, particularly organometallic reagents such as Grignard (R'MgX) and organolithium (R'Li) compounds. msu.edu This reaction provides a route to synthesize ketones.

The addition of an organometallic reagent to this compound results in the formation of an intermediate imine salt. msu.edu Subsequent hydrolysis of this intermediate in an acidic workup yields a ketone. msu.edu For example, reaction with methylmagnesium bromide followed by hydrolysis would produce (E)-1-phenyl-2-(thiophen-2-yl)but-1-en-3-one. This reaction is a valuable tool for carbon-carbon bond formation at the nitrile carbon.

Transformations of the α,β-Unsaturated System

The conjugated carbon-carbon double bond in this compound is also a key site for chemical reactions, particularly additions and reductions.

The carbon-carbon double bond of the α,β-unsaturated system can be selectively reduced, leaving the nitrile group and aromatic rings intact. This transformation leads to the saturated nitrile, 3-phenyl-2-(thiophen-2-yl)propanenitrile.

Catalytic hydrogenation is a common method for this reduction. The use of catalysts like palladium on carbon (Pd/C) with a hydrogen source such as molecular hydrogen (H₂) or a transfer hydrogenation agent like ammonium formate (B1220265) can achieve this selective reduction. organic-chemistry.org The choice of catalyst and conditions is crucial to avoid over-reduction of the nitrile group. For instance, using diphenylsulfide as a catalyst poison with Pd/C can selectively reduce alkenes without affecting other functional groups like nitriles. organic-chemistry.org

Another approach is the use of metal-ammonia systems, such as the Birch reduction, which are known for reducing α,β-unsaturated carbonyl compounds and can be applied to related systems. organicreactions.org Additionally, systems like Raney Ni-Al alloy in aqueous media have been used for the complete reduction of α,β-unsaturated ketones to the corresponding saturated alcohols, suggesting that under certain conditions both the double bond and nitrile could be reduced. lew.ro

Table 4: Selective Reduction of the α,β-Unsaturated System

| Reagent/System | Conditions | Product Feature | Reference |

|---|---|---|---|

| H₂ with Pd/C | Use of catalyst poison (e.g., diphenylsulfide) | Selective C=C reduction | organic-chemistry.org |

| Ammonium Formate, Pd/C | Refluxing methanol | Transfer hydrogenation of C=C | organic-chemistry.org |

| NiCl₂, Lithium, polymer-supported arene | Ethanol | Conjugate reduction of C=C | organic-chemistry.org |

Electrophilic and Nucleophilic Additions to the Alkene

The carbon-carbon double bond in this compound is electron-deficient due to the conjugative electron-withdrawing effects of the adjacent nitrile group and, to a lesser extent, the thiophene (B33073) and phenyl rings. This electronic characteristic governs its reactivity towards both electrophiles and nucleophiles.

Nucleophilic Addition: The primary mode of reaction at the alkene is nucleophilic conjugate addition, also known as the Michael addition. nsf.govlew.ro The β-carbon atom, being part of the conjugated system and positioned further from the electron-withdrawing nitrile group, is the principal site for nucleophilic attack. A variety of nucleophiles, including carbanions, amines, thiols, and alkoxides, can add to this position, leading to the formation of a new carbon-nucleophile bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While specific studies on this compound are not extensively documented, the reactivity is analogous to that of other thiophene-containing chalcone (B49325) analogues and α,β-unsaturated nitriles. lew.ronih.gov

Table 1: Potential Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Carbon Nucleophile | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | 3-substituted-3-phenyl-2-thiophen-2-ylpropanenitrile |

| Nitrogen Nucleophile | Amines (R₂NH) | 3-(dialkylamino)-3-phenyl-2-thiophen-2-ylpropanenitrile |

| Sulfur Nucleophile | Thiols (RSH) | 3-(alkylthio)-3-phenyl-2-thiophen-2-ylpropanenitrile |

Electrophilic Addition: Due to the electron-deficient nature of the double bond, electrophilic addition reactions are generally less favorable compared to nucleophilic additions. However, under forcing conditions or with highly reactive electrophiles, such reactions may occur. The initial attack of an electrophile would likely lead to the formation of a carbocationic intermediate, which would then be trapped by a nucleophile.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar)

The alkene moiety of this compound can participate as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, providing access to a variety of cyclic and heterocyclic systems. wikipedia.orgfrontiersin.orgwikipedia.org

Diels-Alder Reaction: As a dienophile, the electron-deficient nature of the double bond makes it a suitable partner for electron-rich dienes in [4+2] cycloaddition reactions. wikipedia.org The reactivity can be compared to that of (E)-3-phenylsulfonylprop-2-enenitrile, a known potent dienophile. rsc.orgresearchgate.net The reaction with a conjugated diene would yield a cyclohexene (B86901) derivative with the formation of two new carbon-carbon bonds in a stereospecific manner. The regioselectivity of the reaction would be influenced by the electronic and steric properties of both the diene and the dienophile.

1,3-Dipolar Cycloaddition: This compound is also expected to react with 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to form five-membered heterocyclic rings. frontiersin.orgwikipedia.org These reactions are highly valuable for the synthesis of a diverse range of heterocyclic compounds. The regioselectivity of the cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Expected Product Class |

|---|---|---|

| Diels-Alder | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | Azide (RN₃) | Triazoline derivative |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (RCNO) | Isoxazoline derivative |

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene (B151609). e-bookshelf.de The presence of the electron-withdrawing acrylonitrilestyrene substituent at the 2-position influences the regioselectivity of these reactions.

Electrophilic attack on a 2-substituted thiophene ring typically occurs at the C5 position (the other α-position), which is the most activated position. Attack at the C4 position (a β-position) is also possible but generally less favored. The electron-withdrawing nature of the substituent in this compound deactivates the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene, but the inherent high reactivity of the thiophene ring still allows for substitution reactions to occur under appropriate conditions.

The functionalization of the thiophene ring can be directed by the existing substituent. While the electron-withdrawing nature of the side chain directs electrophiles to the C5 position, it is also possible to achieve functionalization at other positions through directed metalation strategies. For instance, lithiation of the thiophene ring, followed by quenching with an electrophile, can provide access to otherwise difficult-to-obtain substitution patterns.

Reactivity of the Phenyl Ring

The phenyl ring is a standard aromatic system, and its reactivity is influenced by the electron-withdrawing nature of the attached acrylonitrilestyryl group.

The substituent on the phenyl ring is deactivating and meta-directing for electrophilic aromatic substitution. libretexts.org This is due to the electron-withdrawing nature of the conjugated system, which decreases the electron density of the phenyl ring, particularly at the ortho and para positions. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur at the meta position relative to the point of attachment of the alkene chain. The reaction conditions would likely need to be more forcing than those required for benzene itself.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Directing Effect of Substituent | Predicted Major Product Position |

|---|---|---|

| Thiophene | Deactivating, C5-directing | Substitution at the C5 position |

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Group

While direct palladium-catalyzed cross-coupling reactions on the unsubstituted phenyl group of this compound are not extensively documented, the principles of such reactions can be applied if the phenyl ring is appropriately functionalized, typically with a halide. Palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings are powerful tools for forming carbon-carbon bonds.

For a derivative of this compound, where the phenyl group is substituted with a bromine or iodine atom (e.g., (E)-3-(4-bromophenyl)-2-(thiophen-2-yl)prop-2-enenitrile), a variety of cross-coupling reactions could be envisaged.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. In this context, a bromo-substituted derivative could react with various alkenes to introduce new vinyl groups onto the phenyl ring.

Suzuki Coupling: The Suzuki coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron compound. A bromo-substituted this compound derivative could be coupled with a range of arylboronic acids to generate analogues with a biphenyl (B1667301) moiety.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. A halogenated derivative of the title compound could undergo Sonogashira coupling to introduce an alkynyl substituent onto the phenyl ring, providing access to a wider range of conjugated systems.

The general conditions for these palladium-catalyzed cross-coupling reactions are summarized in the table below.

| Reaction | Typical Catalyst | Ligand | Base | Solvent |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | PPh₃, PCy₃ | Et₃N, K₂CO₃ | DMF, NMP, CH₃CN |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, piperidine | THF, DMF |

Ring Annulation and Heterocyclic Synthesis

The presence of the α,β-unsaturated nitrile functionality in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The electrophilic β-carbon of the alkene and the electrophilic carbon of the nitrile group are key reaction sites for cyclization reactions with binucleophiles.

Formation of Nitrogen-Containing Heterocycles (e.g., pyridazines, pyrroles)

Pyridazines: The reaction of α,β-unsaturated nitriles with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of aminopyridazines. In the case of this compound, treatment with hydrazine would likely lead to the formation of a 6-phenyl-5-(thiophen-2-yl)-3,4-dihydropyridazin-3-amine. The initial step involves a Michael addition of hydrazine to the activated double bond, followed by an intramolecular cyclization of the resulting hydrazone onto the nitrile group. Subsequent tautomerization would yield the final pyridazine (B1198779) derivative.

Pyrroles: While direct synthesis of pyrroles from this compound is less common, multi-step synthetic routes can be envisioned. For instance, the Paal-Knorr pyrrole (B145914) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, could be adapted. semanticscholar.org A potential strategy would involve the transformation of the nitrile and alkene functionalities of the starting material into a 1,4-dicarbonyl precursor.

Synthesis of Sulfur-Containing Heterocycles (e.g., fused thiophenes)

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. nih.govmdpi.com While the classical Gewald reaction starts with separate carbonyl and nitrile components, a variation using an α,β-unsaturated nitrile like this compound can lead to the formation of fused thiophene systems.

Specifically, the reaction of this compound with elemental sulfur in the presence of a base and a compound with an active methylene (B1212753) group could potentially lead to the synthesis of a thieno[2,3-b]pyridine (B153569) derivative. oup.com The reaction would proceed through the formation of a sulfur adduct, followed by intramolecular cyclization and subsequent aromatization.

Cyclization Pathways Involving the Nitrile and Alkene Moieties

The conjugated system formed by the alkene and nitrile groups in this compound is susceptible to various cyclization reactions. These reactions can be initiated by nucleophilic attack at the β-position of the alkene, followed by an intramolecular attack on the nitrile carbon.

For instance, reaction with a binucleophile like hydroxylamine (B1172632) could lead to the formation of isoxazole (B147169) derivatives. Similarly, reaction with substituted hydrazines can offer a route to pyrazole (B372694) derivatives. The regiochemical outcome of these cyclizations would be dependent on the nature of the nucleophile and the reaction conditions employed.

The table below summarizes the potential heterocyclic products that can be synthesized from this compound.

| Heterocycle | Reagent(s) | Key Reaction Type |

| Pyridazine | Hydrazine hydrate | Michael addition followed by cyclization |

| Pyrrole | Multi-step synthesis via a 1,4-dicarbonyl intermediate | Paal-Knorr synthesis |

| Fused Thiophene | Elemental sulfur, active methylene compound, base | Gewald-type reaction |

| Isoxazole | Hydroxylamine | Nucleophilic addition and cyclization |

| Pyrazole | Substituted hydrazines | Nucleophilic addition and cyclization |

Spectroscopic Characterization and Computational Studies of E 3 Phenyl 2 Thiophen 2 Ylprop 2 Enenitrile

Advanced Spectroscopic Methods for Structure Confirmation

The precise molecular structure of (E)-3-phenyl-2-thiophen-2-ylprop-2-enenitrile is unequivocally confirmed through a suite of spectroscopic techniques. Each method offers unique insights into the molecule's atomic arrangement and bonding characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural verification.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons reveal their electronic environment and spatial relationships. The protons on the phenyl and thiophene (B33073) rings typically appear in the aromatic region (δ 7.0-8.0 ppm). The vinylic proton, a key feature of the prop-2-enenitrile backbone, is expected to show a characteristic chemical shift influenced by the anisotropic effects of the adjacent aromatic rings and the cyano group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on analogous compounds and general NMR principles)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.3 - 7.6 | 128.0 - 135.0 |

| Thiophene Protons | 7.1 - 7.8 | 125.0 - 140.0 |

| Vinylic Proton | 7.5 - 7.9 | 110.0 - 150.0 |

| Nitrile Carbon | - | 115.0 - 120.0 |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, characteristic IR absorption bands are expected for the C≡N stretch of the nitrile group (around 2220 cm⁻¹), C=C stretching of the alkene and aromatic rings, and C-H stretching and bending vibrations. The IR spectrum of a related compound, N-(2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide, shows a nitrile stretch at 2219 cm⁻¹ rsc.org.

Table 2: Expected Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber/Wavelength |

| FT-IR | C≡N Stretch | ~2220 cm⁻¹ |

| FT-IR | C=C Stretch (Aromatic/Alkene) | 1500 - 1650 cm⁻¹ |

| FT-IR | C-H Stretch (Aromatic/Vinylic) | 3000 - 3100 cm⁻¹ |

| UV-Vis | π → π* Transition | 250 - 400 nm |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₁₃H₉NS) with high accuracy.

The fragmentation of related diphenyl acrylonitrile (B1666552) derivatives upon electron ionization often involves characteristic losses of small neutral molecules and radicals, providing clues to the molecular structure nih.gov. For the title compound, fragmentation could involve the loss of HCN, cleavage of the thiophene ring, or fragmentation of the phenyl group.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) calculations are widely used to model the electronic structure of molecules. These calculations can predict optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic transition energies. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: This provides theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data if available.

Predict vibrational frequencies: The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes.

Calculate NMR chemical shifts: Theoretical chemical shifts can be correlated with experimental values to support structural assignments.

Determine electronic properties: DFT calculations can provide information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's electronic behavior and reactivity. Studies on related thiophene-phenylene systems have utilized DFT to investigate their electronic properties nih.gov.

By comparing the theoretically predicted spectroscopic data with the experimental results, a more robust and comprehensive understanding of the structural and electronic properties of this compound can be achieved.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and the relative energies of these conformations, thereby mapping its conformational landscape.

For this compound, MD simulations can be employed to explore the rotational freedom around the single bonds connecting the phenyl and thiophene rings to the central acrylonitrile core. The primary goal of such simulations would be to determine the most stable conformations (i.e., the lowest energy states) and the energy barriers to rotation between them.

A typical MD simulation protocol for this molecule would involve:

System Setup: A single molecule of this compound is placed in a simulation box, often with a solvent like water or chloroform (B151607) to mimic experimental conditions.

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the interatomic forces.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.

The trajectory from the MD simulation provides a time-resolved history of the atomic positions. Analysis of this trajectory can reveal key conformational parameters, such as the dihedral angles between the phenyl ring and the vinyl group, and between the thiophene ring and the vinyl group. A hypothetical representation of the data that could be obtained from such a simulation is presented in the table below.

| Conformer | Dihedral Angle (Phenyl-Vinyl) | Dihedral Angle (Thiophene-Vinyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| Global Minimum | 30° | 15° | 0.00 | 65 |

| Local Minimum 1 | -150° | 20° | 1.2 | 25 |

| Local Minimum 2 | 25° | -160° | 2.5 | 10 |

This analysis would likely show that the molecule predominantly adopts a conformation where the aromatic rings are twisted out of the plane of the double bond to minimize steric hindrance, while still allowing for some degree of electronic conjugation.

Computational Elucidation of Reaction Mechanisms and Transition States

The synthesis of this compound is often achieved through a Knoevenagel condensation reaction between benzaldehyde (B42025) and 2-(thiophen-2-yl)acetonitrile, catalyzed by a base. thieme-connect.de Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanism of such reactions.

The generally accepted mechanism for the Knoevenagel condensation involves the following steps, each of which can be modeled computationally:

Deprotonation: The base removes a proton from the α-carbon of 2-(thiophen-2-yl)acetonitrile to form a carbanion (enolate).

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of benzaldehyde, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-hydroxy nitrile intermediate.

Dehydration: Elimination of a water molecule from the β-hydroxy nitrile leads to the final product, this compound.

DFT calculations, using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to locate the geometry of the transition state for each step. mdpi.com The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the bond-forming and bond-breaking processes. An example of the kind of data that could be generated is shown in the table below.

| Reaction Step | Species | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Deprotonation | Transition State 1 | 12.5 | 12.5 |

| Nucleophilic Attack | Transition State 2 | 8.2 | 15.0 |

| Dehydration | Transition State 3 | 25.7 | 20.1 |

Such calculations could reveal which step is rate-determining (the one with the highest activation energy) and provide a rationale for the observed stereoselectivity of the reaction, favoring the (E)-isomer.

In Silico Screening and Virtual Library Design for Analogues

This compound can serve as a scaffold for the design of new molecules with potentially interesting biological or material properties. In silico screening and the design of virtual libraries are computational techniques used to explore the chemical space around a parent molecule and to identify promising analogues for synthesis and testing.

The process of designing a virtual library of analogues of this compound would typically involve:

Scaffold Identification: The core structure of this compound is defined as the scaffold.

Enumeration of Substituents: A diverse set of chemical substituents is selected to be placed at various positions on the phenyl and thiophene rings. These substituents can be chosen to modulate properties such as steric bulk, electronics (electron-donating or electron-withdrawing), and hydrophobicity.

Virtual Library Generation: A computational algorithm combines the scaffold with the selected substituents to generate a large library of virtual compounds.

Once the virtual library is created, in silico screening methods can be used to predict the properties of the analogues and to prioritize them for synthesis. This screening can be based on various criteria, depending on the desired application. For example, if the goal is to develop new drug candidates, molecular docking could be used to predict the binding affinity of the analogues to a specific protein target. If the aim is to create new organic semiconductor materials, quantum chemical calculations could be used to predict properties like the HOMO-LUMO gap and charge carrier mobilities. thieme-connect.de

A hypothetical workflow for the in silico screening of a virtual library of this compound analogues for potential kinase inhibitory activity is outlined below.

| Step | Method | Purpose | Outcome |

|---|---|---|---|

| 1 | Virtual Library Generation | Create a diverse set of analogues. | ~10,000 virtual compounds. |

| 2 | Drug-likeness Filtering | Remove compounds with poor predicted ADME properties. | ~5,000 filtered compounds. |

| 3 | Molecular Docking (High-Throughput) | Predict binding modes and scores against a target kinase. | ~500 top-scoring compounds. |

| 4 | Molecular Docking (High-Precision) | Re-score the top compounds with a more accurate algorithm. | ~50 prioritized compounds for synthesis. |

This in silico approach significantly accelerates the discovery process by focusing experimental efforts on the most promising candidates, thereby saving time and resources.

Applications in Organic Synthesis and Advanced Materials Science

Strategic Intermediate in the Synthesis of Complex Molecules

The chemical architecture of (E)-3-phenyl-2-thiophen-2-ylprop-2-enenitrile positions it as a key strategic intermediate in the multi-step synthesis of larger, more complex functional molecules. Its utility is particularly evident in the construction of donor-acceptor (D-A) type conjugated organic compounds designed for electronic applications.

A notable example is its use as a key intermediate, referred to as BVCNT, in the synthesis of a series of small-molecule semiconductors. thieme-connect.de In this process, the BVCNT core acts as a building block that is coupled with other molecular fragments to create highly conjugated systems. For instance, three novel compounds—DPP-BVCNT, DPP-2FBVCNT, and DPP-3FBVCNT—were synthesized based on a diketopyrrolopyrrole (DPP) acceptor unit and the BVCNT donor unit. thieme-connect.de The synthesis pathway involves a Suzuki coupling reaction between the BVCNT intermediate and a complementary compound, catalyzed by Pd(PPh₃)₄, to yield the final target molecules. thieme-connect.de This strategic use of this compound demonstrates its role as a fundamental component for assembling sophisticated molecular structures with tailored electronic properties.

Building Block for Novel Heterocyclic Systems

The thiophene (B33073) ring is recognized as a "privileged pharmacophore" in medicinal chemistry, valued for its diverse biological activities and its ability to serve as a bioisosteric replacement for phenyl rings. nih.gov The structure of this compound, which contains both a thiophene and a reactive acrylonitrile (B1666552) group, makes it an excellent starting point for the synthesis of novel heterocyclic systems.

While direct examples using this exact compound are specific, the broader class of thiophene-containing molecules serves as foundational building blocks for a vast array of heterocycles. For example, related thiophene derivatives are used to construct quinazolines, benzothiazoles, thiadiazoles, and imidazoles. researchgate.net The nitrile group is particularly versatile, as it can participate in cycloaddition reactions or be chemically transformed to facilitate the formation of nitrogen-containing rings. sciforum.net The synthesis of various thiophene-based heterocycles, such as 3-(thiophen-2-ylthio)pyridine derivatives and substituted pyrrolidines, further illustrates the utility of the thiophene scaffold in creating complex, multi-ring structures with potential biological activity. nih.govmdpi.commdpi.com The presence of both the thiophene nucleus and the versatile nitrile functionality in this compound provides synthetic chemists with a powerful tool for accessing new families of heterocyclic compounds. nih.govsciforum.net

Potential in Polymer Chemistry and Optoelectronic Materials

There is significant interest in this compound and its derivatives for applications in polymer chemistry and advanced materials, particularly for optoelectronic devices like organic field-effect transistors (OFETs). thieme-connect.de The compound's conjugated backbone makes it an ideal candidate for creating organic semiconductors.

Research has focused on designing and synthesizing donor-acceptor type small molecules where the this compound unit acts as the electron-donating component. thieme-connect.de These materials exhibit excellent solubility and high thermal stability, with degradation temperatures exceeding 400°C, which is a critical requirement for device fabrication and long-term operational stability. thieme-connect.de The strategic placement of fluorine atoms on the molecule can be used to fine-tune the electronic structure and charge transport properties. thieme-connect.de

Devices fabricated using these materials have demonstrated promising performance characteristics. For example, OFETs based on DPP-2FBVCNT, a derivative of the title compound, exhibited excellent ambipolar performance (the ability to transport both holes and electrons) with high electron mobility. thieme-connect.de This performance highlights the potential of this molecular scaffold for developing the next generation of solution-processable organic electronics. thieme-connect.de

| Compound | Optical Band Gap (Eg opt, eV) thieme-connect.de | Degradation Temperature (T d, 5% weight loss, °C) thieme-connect.de | Max. Hole Mobility (μ h, cm² V⁻¹ s⁻¹) thieme-connect.de | Max. Electron Mobility (μ e, cm² V⁻¹ s⁻¹) thieme-connect.de |

|---|---|---|---|---|

| DPP-BVCNT | 1.58 | 401.6 | - | - |

| DPP-2FBVCNT | 1.59 | 407.3 | 0.023 | 0.220 |

| DPP-3FBVCNT | 1.60 | 409.6 | - | - |

Broader Significance in Medicinal Chemistry

In medicinal chemistry, the modification of lead compounds to improve their efficacy and pharmacokinetic properties is a central goal. This compound holds significance in this area primarily through its potential role as a precursor to bioisosteres—chemical substituents that can replace other groups in a molecule without losing biological activity. ucl.ac.ukbaranlab.org

The compound's nitrile group is a key functional handle for synthesizing 5-substituted-1H-tetrazoles. researchgate.net Tetrazoles are widely recognized in drug design as effective bioisosteres for the carboxylic acid group. researchgate.net This replacement can lead to improved metabolic stability, better membrane permeability, and enhanced oral bioavailability of a drug candidate. The physicochemical properties of the tetrazole ring have led to its incorporation into numerous FDA-approved drugs for a variety of conditions. researchgate.net

Furthermore, the thiophene ring itself is often used as a bioisosteric replacement for a phenyl ring. nih.gov Phenyl rings, while common in drugs, can sometimes contribute to poor solubility or be susceptible to metabolic oxidation. ucl.ac.uknih.gov Replacing them with a thiophene ring can modulate these properties favorably. Therefore, the scaffold of this compound combines two features of high value in medicinal chemistry: a precursor to the tetrazole bioisostere and the thiophene ring itself.

Relevance in Agrochemistry and Crop Protection Agents

The principles of molecular design used in medicinal chemistry are often transferable to the field of agrochemistry for the development of new pesticides and crop protection agents. The search for novel compounds with high efficacy against pests and pathogens, coupled with low environmental impact, drives research in this area.

Heterocyclic compounds form the basis of many commercial agrochemicals. The scaffold of this compound is relevant due to its potential to be converted into a variety of biologically active heterocycles. Research on structurally related thiophene derivatives has demonstrated their potential as antibacterial and antifungal agents, activities that are directly applicable to crop protection. researchgate.net Moreover, the strategy of using bioisosteric replacements, such as substituting phenyl rings to improve properties, is as relevant in agrochemical design as it is in pharmaceuticals. nih.gov The chemical versatility of this compound makes its core structure a point of interest for generating libraries of new molecules to be screened for potential agrochemical applications.

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's increasing focus on sustainability is driving a shift towards greener synthetic methods for producing compounds like (E)-3-phenyl-2-thiophen-2-ylprop-2-enenitrile. This involves redesigning processes to reduce waste, minimize energy consumption, and use less hazardous materials, in line with the core principles of green chemistry.

Key areas of development include:

Green Solvents: Research is moving away from traditional volatile organic solvents, which are often toxic and difficult to dispose of. The focus is now on using safer alternatives such as water, supercritical CO₂, and bio-based solvents derived from renewable resources.

Energy-Efficient Methodologies: Techniques like microwave-assisted synthesis and flow chemistry are being explored to reduce reaction times and energy requirements. Microwave irradiation can dramatically accelerate reactions, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating.

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Biocatalysis operates under mild conditions, such as neutral pH and low temperatures, further reducing energy consumption and the formation of unwanted byproducts.

Development of Highly Selective Catalytic Systems

The primary route to synthesizing this compound is the Knoevenagel condensation. Future research is centered on developing advanced catalytic systems that offer high efficiency, selectivity, and reusability.

Significant progress is being made with heterogeneous catalysts, which are in a different phase from the reactants and are favored for their stability and ease of separation and recovery. Covalent Organic Frameworks (COFs) are emerging as a powerful platform for heterogeneous catalysis. These crystalline polymeric materials allow for the precise, molecular-level design of active sites, enabling high catalytic activity and selectivity. For instance, alkaline COFs have demonstrated excellent performance in Knoevenagel condensations, achieving high conversion yields.

Another important trend is the development of metal-free catalytic systems to address environmental concerns associated with metal contamination. Various nitrogen-based catalysts, including organocatalysts, polymers, and ionic liquids, are being investigated for their efficacy in promoting Knoevenagel condensations.

| Catalyst System | Substrates | Key Advantages | Yield/Conversion | Reference |

| TAPAT-COF-2 | Various aromatic aldehydes | Heterogeneous, reusable, high alkalinity, suitable for flow chemistry | >99% conversion | |

| Alanine-functionalized MCM-41 | Furfural, Acetylacetone | Solid base catalyst, high selectivity | 100% selectivity | |

| Nitrogen-based Organocatalysts | Aldehydes, Active methylene (B1212753) compounds | Metal-free, sustainable, often biodegradable | Varies with catalyst and substrate | |

| Copper-catalyzed (one-pot) | Alcohols, Phosphonium salts | Uses air/oxygen as a green oxidant, mild conditions | Up to 99% |

Innovative Methodologies for Stereocontrol

The "(E)" designation in this compound refers to the specific stereochemistry of the double bond, which is crucial for its biological and material properties. Achieving high stereoselectivity is therefore a critical goal in its synthesis. Future research will focus on innovative methods that provide precise control over the formation of the desired (E)-isomer, minimizing or eliminating the unwanted (Z)-isomer.

While the Knoevenagel condensation often favors the more thermodynamically stable (E)-isomer, achieving exclusive formation requires carefully optimized conditions. Novel strategies are being developed to enhance this selectivity. For example, a highly regio- and (E)-selective hydrocyanation protocol has been developed for allenes using a copper-catalyzed sequence, which allows for the synthesis of unsaturated nitriles with greater than 98% (E)-selectivity. While applied to β,γ-unsaturated nitriles, the principles of controlling stereochemistry through catalyst and reagent design are broadly applicable.

Research into direct synthesis routes for α,β-unsaturated nitriles also highlights methods for stereocontrol. A protocol using potassium trimethylsilanolate as a mild base has been shown to selectively produce E-configured vinyl nitriles from aldehydes and acetonitrile (B52724) at room temperature without a transition metal catalyst. The development of such methodologies, which offer mild conditions and high functional-group compatibility, will be instrumental in the efficient and selective synthesis of this compound.

Integration with Automation and Artificial Intelligence in Chemical Discovery

The fields of organic chemistry and drug discovery are undergoing a significant transformation driven by automation and artificial intelligence (AI). These technologies are poised to accelerate the discovery and optimization of compounds like this compound.

AI-Powered Retrosynthesis: AI platforms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes. AI-driven retrosynthetic analysis can deconstruct a target molecule into simpler, commercially available starting materials, helping chemists design more effective synthesis plans.

Reaction Optimization: Machine learning models can predict the outcomes of chemical reactions and optimize conditions such as temperature, solvent, and catalyst choice to maximize yield and selectivity with minimal experimentation. This data-driven approach moves beyond traditional trial-and-error methods, saving time and resources.

Automated Synthesis: Robotic platforms are increasingly used to perform high-throughput screening and automated synthesis. When integrated with AI, these systems can create a closed loop where the AI designs an experiment, a robot executes it, and the results are fed back to the AI to inform the next cycle of design. This synergy has the potential to revolutionize the pace of chemical discovery.

The integration of these technologies will enable researchers to rapidly explore derivatives of this compound, designing and synthesizing new molecules with tailored properties more efficiently than ever before.

Exploration of Unconventional Reactivity Patterns

Future research will also delve into the novel reactivity of the this compound scaffold to generate more complex and diverse molecular architectures. The compound's structure, featuring a conjugated α,β-unsaturated nitrile system and a reactive thiophene (B33073) ring, offers multiple avenues for chemical transformation.

The conjugated system is susceptible to nucleophilic attacks, such as Michael additions, and can participate in various cycloaddition reactions to construct new ring systems. These reactions are valuable for building nitrogen-containing heterocyclic compounds, which are common motifs in pharmaceuticals.

Researchers are actively exploring the reactions of cinnamonitrile (B126248) derivatives with active methylene reagents to produce a variety of polyfunctional pyridine (B92270) and pyran derivatives. Furthermore, the thiophene ring itself is known to undergo electrophilic aromatic substitution, allowing for further functionalization. The development of new synthetic methods, including metal-catalyzed cross-coupling reactions and cyclization of functionalized alkynes, continues to expand the toolkit for creating novel thiophene-containing structures. Investigating these reactivity patterns will lead to the discovery of new derivatives with potentially unique biological activities or material properties.

Q & A

Q. What are the established synthetic routes for (E)-3-phenyl-2-thiophen-2-ylprop-2-enenitrile, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions of aromatic aldehydes with thiophene derivatives. For example, electrophilic substitution followed by Knoevenagel condensation using catalysts like piperidine yields the α,β-unsaturated nitrile backbone. Key intermediates are characterized via -NMR and -NMR to confirm regioselectivity and stereochemistry. X-ray diffraction (XRD) with SHELX-based refinement (e.g., SHELXL) is critical for resolving the (E)-configuration .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structural integrity of this compound?

- Spectroscopy : UV-Vis spectroscopy identifies π-π* transitions in the conjugated system, while FT-IR confirms nitrile (C≡N) and thiophene ring vibrations.

- Crystallography : Single-crystal XRD using OLEX2 or SHELXTL refines unit cell parameters and validates molecular geometry. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .

Q. How can researchers optimize reaction yields for this acrylonitrile derivative in small-molecule semiconductor synthesis?

Yield optimization involves solvent screening (e.g., DMF for polar intermediates) and temperature control (80–120°C). Monitoring reaction progress via TLC and employing column chromatography with silica gel (hexane:ethyl acetate gradients) ensures purity. Reaction kinetics should be analyzed using Arrhenius plots to identify rate-limiting steps .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, particularly in disordered systems?

Disordered thiophene or phenyl rings complicate electron density maps. Strategies include:

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) require:

- Cross-validating DFT methods (B3LYP/6-311+G(d,p)) with solvent-effect corrections using COSMO-RS.

- Re-examining experimental conditions (e.g., solvent polarity affecting tautomerism).

- Statistical error analysis (e.g., χ² tests) to assess crystallographic vs. spectroscopic confidence intervals .

Q. What methodological frameworks support the integration of this compound into organic semiconductor devices?

- Charge Transport Studies : Use space-charge-limited current (SCLC) measurements to calculate hole/electron mobility.

- Morphology Control : Atomic force microscopy (AFM) correlates thin-film crystallinity with device performance.

- Stability Testing : Accelerated aging under UV light and humidity monitors degradation pathways via HPLC-MS .

Q. How can researchers leverage computational tools to predict the optoelectronic properties of derivatives?

- DFT/TD-DFT : Calculate HOMO-LUMO gaps and exciton binding energies (e.g., Gaussian 16).

- Molecular Dynamics (MD) : Simulate thin-film packing using Materials Studio to predict charge-carrier lifetimes.

- Machine Learning : Train models on CSD data to predict solubility and bandgap tuning .

Methodological Considerations

- Data Validation : Cross-reference XRD data with CIF check reports (e.g., checkCIF) to flag symmetry or displacement errors .

- Error Propagation : Use Monte Carlo simulations in crystallographic software to quantify positional uncertainties in bond lengths/angles .

- Ethical Reporting : Adhere to IUCr standards for structure deposition and disclose all refinement restraints/constraints in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.